molecular formula C10H11NO2 B14506405 Methyl 3-phenyloxirane-2-carboximidate CAS No. 65017-21-2

Methyl 3-phenyloxirane-2-carboximidate

Cat. No.: B14506405
CAS No.: 65017-21-2
M. Wt: 177.20 g/mol
InChI Key: YWSFVQPWNONGDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-phenyloxirane-2-carboximidate is an organic compound that belongs to the class of carboximidates. Carboximidates, also known as imino ethers, are esters formed between an imidic acid and an alcohol. This compound is notable for its unique structure, which includes an oxirane ring (epoxide) and a carboximidate group. It has various applications in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-phenyloxirane-2-carboximidate can be synthesized through several methods. One common method involves the Pinner reaction, which is the acid-catalyzed reaction of nitriles with alcohols . This reaction typically proceeds under mild conditions and results in the formation of carboximidates as hydrochloride salts.

This reaction involves the reaction of a carbonyl compound with an α-halo ester in the presence of a base, resulting in the formation of an α,β-epoxy ester .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the Pinner reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-phenyloxirane-2-carboximidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Phenylacetone: Formed through hydrolysis.

    Substituted Oxiranes: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Methyl 3-phenyloxirane-2-carboximidate has extensive applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl 3-phenyloxirane-2-carboximidate involves its reactivity as an electrophile. The compound’s oxirane ring is highly strained, making it susceptible to nucleophilic attack. This reactivity allows it to participate in various addition and substitution reactions, forming new chemical bonds and products .

Comparison with Similar Compounds

Methyl 3-phenyloxirane-2-carboximidate can be compared with other similar compounds such as:

These compounds share similar structural features but differ in their ester groups, which can influence their reactivity and applications.

Properties

CAS No.

65017-21-2

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

methyl 3-phenyloxirane-2-carboximidate

InChI

InChI=1S/C10H11NO2/c1-12-10(11)9-8(13-9)7-5-3-2-4-6-7/h2-6,8-9,11H,1H3

InChI Key

YWSFVQPWNONGDX-UHFFFAOYSA-N

Canonical SMILES

COC(=N)C1C(O1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.